molecular formula C14H10BrCl2NO B3691095 2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide

2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B3691095
M. Wt: 359.0 g/mol
InChI Key: MGBHQGCMLROJMJ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom on the phenyl ring and two chlorine atoms on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide typically involves the following steps:

    Bromination of Phenylacetic Acid: The starting material, phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenylacetic acid.

    Formation of Acetyl Chloride: The 4-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 2,3-dichloroaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products with different halogen or functional group substitutions.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2,3-dichlorophenyl)acetamide
  • 2-(4-bromophenyl)-N-(2,4-dichlorophenyl)acetamide
  • 2-(4-bromophenyl)-N-(2,3-difluorophenyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrCl2NO/c15-10-6-4-9(5-7-10)8-13(19)18-12-3-1-2-11(16)14(12)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBHQGCMLROJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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